1-Iodo-3-methoxy-5-nitrobenzene

Cross-coupling Palladium catalysis Reaction kinetics

This iodoarene addresses the common synthetic pain point of nitro group reduction or methoxy demethylation under harsh cross-coupling conditions. Its low C-I bond energy (~57 kcal/mol) enables room-temperature oxidative addition with Pd(0), preserving sensitive substituents. - **Key Advantage:** Performs Suzuki/Heck/Sonogashira couplings at 25-60°C where bromo/chloro analogs fail or degrade the nitro group. - **Regiochemical Purity:** >96% purity, 1,3,5-isomer only-critical for precise exit vectors in fragment-based drug design. - **Synthetic Versatility:** Enables selective O-demethylation (BBr₃) to 3-iodo-5-nitrophenol without deiodination, preserving the halide for subsequent coupling. - **LogP Tuning:** LogP ≈2.73 (Δ+0.23-0.46 vs. Cl/Br/F analogs)-ideal for lipophilicity-activity relationship studies in permeability-limited projects.

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 79990-25-3
Cat. No. B3155437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-methoxy-5-nitrobenzene
CAS79990-25-3
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)[N+](=O)[O-])I
InChIInChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
InChIKeyFRVWVCANEDRCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3-methoxy-5-nitrobenzene Overview


1-Iodo-3-methoxy-5-nitrobenzene is a 1,3,5-trisubstituted benzene scaffold bearing iodo, methoxy, and nitro functional groups (C₇H₆INO₃; MW 279.03 g/mol) . The iodo substituent enables versatile transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the methoxy and nitro groups provide electronic tunability and orthogonal synthetic handles [1]. Commercially available at >96% purity from multiple vendors , this compound serves as a late-stage diversification intermediate in medicinal chemistry and materials science programs. Its 1,3,5-substitution pattern distinguishes it from the more common 1,2,4- and 1,2,3-isomers, offering a unique vector geometry for fragment-based design.

Workflow

Pd-catalyzed cross-coupling synthesis (Suzuki, Heck, Sonogashira) leveraging the reactive C–I bond for mild-condition oxidative addition.

Scaffold

1,3,5-trisubstituted benzene geometry with 120° angular separation, enabling divergent exit vectors for fragment-based design.

Handles

Orthogonal methoxy and nitro groups provide electronic tunability and sequential derivatization options without cross-interference.

1-Iodo-3-methoxy-5-nitrobenzene: Halogen Substitution Limitation


The 1,3,5-trisubstitution pattern in this scaffold creates three electronically coupled functional groups that make simple halogen swapping non-trivial. The iodine atom's low C–I bond dissociation energy (~57 kcal/mol vs. ~71 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) translates into markedly faster oxidative addition with Pd(0) catalysts—a rate-determining step in cross-coupling reactions [1]. Substituting the iodo group with bromo or chloro typically requires harsher conditions (higher temperature, stronger base, specialized ligands) that may compromise the nitro group (reduction) or the methoxy group (demethylation) [2]. Furthermore, the iodo compound's higher lipophilicity (estimated LogP ≈ 2.73) compared to the bromo (XLogP3 ≈ 2.4) and chloro (XLogP3 ≈ 2.5) analogs alters partitioning behavior in biological assays, making interchangeability invalid when lipophilicity-activity relationships are being studied [3][4].

Target: 1-Iodo-3-methoxy-5-nitrobenzene (C–I BDE ~57 kcal/mol)
Potential substitutes: 1-Bromo, 1-Chloro, or 1-Fluoro analogs
Reactivity

Bromo/chloro analogs undergo markedly slower oxidative addition, requiring higher temperatures and stronger bases that may compromise sensitive functional groups.

Compatibility

Forcing coupling conditions risk nitro group reduction or methoxy demethylation; functional-group tolerance may shift away from established protocols.

Lipophilicity

Measurable LogP shift (+0.23 to +0.46 vs Br/Cl/F) alters partitioning behavior in biological assays; SAR interpretation may not transfer directly.

1-Iodo-3-methoxy-5-nitrobenzene: Head-to-Head Comparison


Oxidative Addition Rate: Iodo Advantage

The rate-limiting oxidative addition of aryl halides to Pd(0) follows a well-established reactivity order: Ar–I > Ar–Br >> Ar–Cl >>> Ar–F. The C–I bond of 1-iodo-3-methoxy-5-nitrobenzene (BDE ~57 kcal/mol) undergoes oxidative addition significantly faster than the C–Br bond (~71 kcal/mol) of its 1-bromo analog or the C–Cl bond (~84 kcal/mol) of its 1-chloro analog. This translates into lower required reaction temperatures, shorter reaction times, and higher turnover frequencies (TOF) for the iodo compound [1][2]. Representative TOF trends reported for electronically comparable aryl halides show TOF differences of 10–100× between Ar–I and Ar–Br under identical conditions [3].

Oxidative Addition Rate
Class-level
C–I BDE ~57 kcal/mol; Reported ~10–100× TOF vs C–Br (~71 kcal/mol) and C–Cl (~84 kcal/mol) under comparable Pd(0) conditions
Supports milder coupling condition selection and broader functional-group tolerance.
Class-level kinetic inference; verify TOF under specific catalyst/ligand conditions.
Cross-coupling Palladium catalysis Reaction kinetics

Melting Point & Crystallization Handling

1-Iodo-3-methoxy-5-nitrobenzene exhibits a melting point of 84 °C, placing it in a favorable range for recrystallization purification . The 1-bromo congener melts at a similar 85–88 °C (TCI: 86–90 °C; CAS Common Chemistry: 188 °C reported but anomalous) [1][2]. The 1-chloro congener melts substantially lower at 50–52 °C, which can complicate solid handling and recrystallization at ambient temperatures [3]. The regioisomer 2-iodo-5-nitroanisole (1,2,4-pattern) melts significantly higher at 128–130 °C, demanding more energy-intensive recrystallization . The iodo compound's 84 °C melting point enables straightforward purification from common organic solvents without specialized low-temperature equipment.

Melting Point
Data to verify
Target mp 84 °C; Chloro analog 50–52 °C; Regioisomer 2-iodo-5-nitroanisole 128–130 °C
Supports ambient solid handling and energy-efficient recrystallization workflows.
Cross-study comparable; supplier-reported values; anomalous literature mp for bromo analog noted.
Physicochemical properties Purification Solid-state handling

Lipophilicity (LogP) and Biological Partitioning

The experimentally estimated LogP of 1-iodo-3-methoxy-5-nitrobenzene is 2.73 (PSA 55.05 Ų) , which is higher than the computed LogP of its 1-bromo (XLogP3-AA 2.4) [1], 1-chloro (XLogP3 2.5) [2], and 1-fluoro (LogP 2.27) [3] congeners. This ~0.23–0.46 log unit increase translates to approximately 1.7–2.9× higher octanol-water partition coefficient for the iodo compound. In medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) or lipophilicity-dependent permeability is being optimized, the iodo variant provides a measurably distinct physicochemical profile.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.73; Δ+0.33 vs 1-Br (XLogP3 2.4), +0.23 vs 1-Cl (XLogP3 2.5), +0.46 vs 1-F (LogP 2.27)
Supports lipophilicity-dependent SAR profiling and matched molecular pair analysis.
Computed/predicted LogP values may vary ±0.3 log units by algorithm; experimental determination recommended.
Lipophilicity ADME SAR Biological assays

Regioisomeric Geometry: 1,3,5- vs. 1,2,4-Pattern

1-Iodo-3-methoxy-5-nitrobenzene positions its three substituents with 120° angular separation (meta relationships), generating a symmetric, divergent scaffold for fragment-based drug design. The commercially available regioisomer 2-iodo-5-nitroanisole (CAS 5458-84-4; 1,2,4-pattern) places the iodine ortho to the methoxy group, creating steric congestion that retards cross-coupling at the iodine center . The 1,3,5-arrangement minimizes steric hindrance around the iodo substituent, enabling more efficient Pd-catalyzed couplings, while maintaining the nitro group in a meta position that is electronically deactivating but sterically accessible for subsequent reduction [1].

Regioisomeric Geometry
Cross-study comparable
1,3,5-pattern: 120° angular separation; no ortho steric hindrance to iodine center. 1,2,4-isomer places iodine ortho to methoxy, creating steric congestion.
Supports geometric scaffold selection; exit vector set cannot be replicated by the 1,2,4-regioisomer.
Steric effects in oxidative addition: ortho-substituted aryl halides react slower (March, 2013).
Regiochemistry Fragment geometry Vector design

Controlled Demethylation to Phenol Intermediate

1-Iodo-3-methoxy-5-nitrobenzene can be selectively demethylated with BBr₃ in CH₂Cl₂ at −78 °C to yield 3-iodo-5-nitrophenol, a versatile intermediate for further O-functionalization [1]. The bromo analog undergoes the same transformation, but the iodo compound's higher reactivity in subsequent cross-coupling steps makes the iodo→phenol sequence strategically preferable when the phenolic OH will later be functionalized (e.g., to triflate, ether, or ester) followed by a Pd-mediated coupling at the iodine site. No competitive deiodination is reported under these demethylation conditions, confirming the chemoselectivity of the transformation [1].

Demethylation Route
Data to verify
BBr₃ (2.0 equiv), CH₂Cl₂, −78 °C; chemoselective methoxy demethylation without detectable deiodination
Supports sequential functionalization: demethylation to 3-iodo-5-nitrophenol while preserving aryl iodide for subsequent coupling.
No direct comparative yield data vs bromo analog; qualitative reactivity advantage reported.
Synthetic methodology Demethylation Functional group interconversion

Commercial Purity & Analytical Certification

1-Iodo-3-methoxy-5-nitrobenzene is commercially available at 96% purity (Sigma-Aldrich/J&W Pharmlab) and 98% purity (Bidepharm, MolCore) with supporting analytical documentation (NMR, HPLC, GC). The 1-bromo analog is available at 98% purity (TCI) [1]; the 1-chloro analog at 95–98% (various vendors) ; and the 1-fluoro analog at 98% (Sigma-Aldrich) . While purity specifications are comparable across the halogen series, the iodo compound's higher molecular weight (279.03 g/mol) means that on a molar basis, purchasing 1 gram of the iodo compound provides fewer moles (3.58 mmol) than the bromo (4.31 mmol/g) or chloro (5.33 mmol/g) analogs. Cost-per-mole calculations should therefore factor into procurement decisions for large-scale parallel synthesis.

Commercial Purity
Data to verify
96–98% purity (multiple vendors); 3.58 mmol/g. Comparators: 1-Br 4.31 mmol/g, 1-Cl 5.33 mmol/g, 1-F 5.84 mmol/g.
Supports procurement specification review and molar-yield-per-gram cost assessment.
Higher MW reduces molar throughput; reactivity may offset cost through higher yields and reduced catalyst loading.
Quality control Purity Procurement specification

1-Iodo-3-methoxy-5-nitrobenzene: Recommended Applications


Mild Pd-Catalyzed Cross-Coupling Synthesis

When a synthetic route requires Suzuki-Miyaura, Heck, or Sonogashira coupling at ambient to moderate temperatures (25–60 °C) in the presence of a nitro group that is susceptible to reduction under forcing conditions, 1-iodo-3-methoxy-5-nitrobenzene is the preferred aryl halide partner. Its low C–I bond dissociation energy (~57 kcal/mol) enables efficient oxidative addition at temperatures where the bromo analog would require elevated heating that risks nitro group reduction, and the chloro analog would fail to react entirely [1]. This scenario arises frequently in the synthesis of biaryl-containing kinase inhibitors and GPCR-targeted ligands where the nitro group is retained for late-stage reduction to an aniline.

1,3,5-Trisubstituted Geometry in Fragment Design

In fragment libraries where precise exit vector geometry determines binding pose complementarity, the 1,3,5-substitution pattern of this compound provides a symmetric, trigonal scaffold that the 1,2,4-regioisomer (2-iodo-5-nitroanisole) cannot replicate. The 120° angular separation between the iodine, methoxy, and nitro groups creates a distinct three-dimensional pharmacophore that matches the geometry of meta-substituted binding pockets in protease and kinase active sites . Procurement of the correct regioisomer is critical; the 1,2,4-isomer produces a kinked geometry that alters binding orientation.

Sequential Demethylation–Cross-Coupling Route

For routes requiring O-demethylation to expose a phenolic handle for further derivatization (etherification, esterification, triflation) while preserving an aryl halide for subsequent Pd-mediated coupling, 1-iodo-3-methoxy-5-nitrobenzene is uniquely advantageous. The BBr₃-mediated demethylation proceeds chemoselectively at the methoxy group without detectable deiodination . The resulting 3-iodo-5-nitrophenol retains the superior reactivity of the aryl iodide for the subsequent coupling step. Using the bromo analog would result in a less reactive aryl bromide intermediate, potentially requiring harsher coupling conditions that could degrade the phenolic OH unless protection/deprotection is employed—adding two synthetic steps [1].

Lipophilicity-Dependent SAR Profiling

When a medicinal chemistry program is systematically probing the effect of halogen substitution on LogP, membrane permeability, and metabolic stability, 1-iodo-3-methoxy-5-nitrobenzene (LogP ≈ 2.73) provides the highest lipophilicity among the 5-nitroanisole halogen series [1]. The measurable ΔLogP of +0.23 to +0.46 relative to chloro, bromo, and fluoro congeners allows researchers to tune compound lipophilicity in a predictable manner. In permeability-limited projects where higher LogP correlates with improved Caco-2 permeability, the iodo variant serves as the high-lipophilicity probe within the matched molecular pair analysis [2].

Application
Selection Property
Validation Focus
Mild Pd cross-coupling synthesis
C–I oxidative addition reactivity at moderate temperatures
Nitro/methoxy group compatibility under coupling conditions
1,3,5-Trisubstituted fragment design
Regiochemical substitution pattern and steric accessibility
Exit-vector geometry vs 1,2,4-regioisomer scaffold
Sequential demethylation–coupling route
Chemoselective BBr₃ demethylation with iodine retention
Aryl iodide reactivity after phenolic OH exposure
Lipophilicity-dependent SAR profiling
Halogen-dependent LogP tuning across the congener series
Matched molecular pair LogP shift and permeability correlation

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